3-(2-キノリル)ベンゼンオール

概要

説明

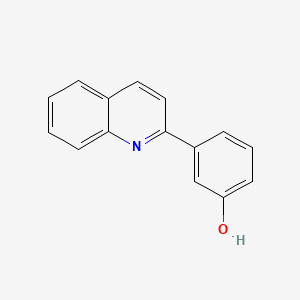

3-(quinolin-2-yl)phenol is an organic compound with the molecular formula C15H11NO. It consists of a quinoline moiety attached to a phenol group.

科学的研究の応用

3-(quinolin-2-yl)phenol has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.

Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties

作用機序

Target of Action

Based on its chemical structure, it can be inferred that it may interact with proteins or enzymes that have affinity for aromatic compounds .

Mode of Action

It can be hypothesized that due to its aromatic nature, it may interact with its targets through π-π stacking, a common interaction seen in aromatic compounds . This interaction could lead to changes in the conformation or function of the target proteins or enzymes .

Biochemical Pathways

Aromatic compounds like 3-(2-quinolinyl)benzenol can potentially influence various metabolic pathways due to their ability to interact with a wide range of biomolecules .

Pharmacokinetics

The physicochemical properties of a compound, including its aromatic nature, can significantly impact its adme properties . For instance, the aromatic nature of 3-(2-Quinolinyl)benzenol might influence its absorption and distribution within the body .

Result of Action

Aromatic compounds can potentially cause a variety of cellular effects, depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(2-Quinolinyl)benzenol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(quinolin-2-yl)phenol typically involves the formation of the quinoline ring followed by its functionalization. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone . Another approach is the Skraup synthesis, which uses aniline and glycerol in the presence of an oxidizing agent . These methods often require acidic conditions and elevated temperatures.

Industrial Production Methods

Industrial production of quinoline derivatives, including 3-(quinolin-2-yl)phenol, often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions and green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are increasingly being used to minimize environmental impact .

化学反応の分析

Types of Reactions

3-(quinolin-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

類似化合物との比較

Similar Compounds

Quinoline: A simpler structure without the phenol group.

2-phenylquinoline: Similar structure but with the phenyl group at a different position.

Quinolin-2-ol: Similar structure but with the hydroxyl group directly attached to the quinoline ring

Uniqueness

3-(quinolin-2-yl)phenol is unique due to the presence of both the quinoline and phenol moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .

生物活性

3-(Quinolin-2-yl)phenol is an organic compound characterized by a quinoline moiety attached to a phenolic structure, which imparts unique biological activities. This article explores the biological activity of 3-(quinolin-2-yl)phenol, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(quinolin-2-yl)phenol is . Its structural features include:

- A quinoline ring : This bicyclic aromatic heterocycle contains a nitrogen atom and contributes to the compound's biological activity.

- A phenolic group : This functional group enhances the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that 3-(quinolin-2-yl)phenol exhibits significant biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties, making it a candidate for developing new antimicrobial agents. Its activity against various bacterial strains has been documented, suggesting potential use in treating infections.

- Anticancer Properties : There is emerging evidence that 3-(quinolin-2-yl)phenol may inhibit cancer cell proliferation. It has been studied for its effects on various cancer cell lines, with results indicating its potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro, suggesting its potential application in treating inflammatory diseases. Research indicates that it may modulate inflammatory pathways, reducing cytokine production .

The mechanisms underlying the biological activity of 3-(quinolin-2-yl)phenol are multifaceted:

- Enzyme Inhibition : It acts as a competitive inhibitor for certain enzymes involved in metabolic pathways related to cancer and inflammation.

- Receptor Modulation : The compound interacts with various receptors, influencing signaling pathways that regulate cell growth and immune responses.

- Oxidative Stress Reduction : 3-(quinolin-2-yl)phenol may exhibit antioxidant properties, helping to mitigate oxidative stress in cells, which is linked to various diseases .

Comparative Analysis with Similar Compounds

The following table compares 3-(quinolin-2-yl)phenol with structurally similar compounds regarding their biological activities:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Strong chelating agent for metal ions |

| 2-Hydroxyquinoline | Hydroxy group at position 2 | Exhibits antibacterial activity |

| 6-Methylquinoline | Methyl group at position 6 | Enhanced lipophilicity affecting bioavailability |

| 4-(Quinolin-2-yl)aniline | Aniline linked to quinoline | Potential use in dye applications |

The uniqueness of 3-(quinolin-2-yl)phenol lies in its specific combination of quinoline and phenolic functionalities, contributing to distinct chemical reactivity and biological profiles compared to these similar compounds.

Case Studies

Several studies have investigated the biological activities of 3-(quinolin-2-yl)phenol:

- Antibacterial Study : A study conducted on various bacterial strains demonstrated that 3-(quinolin-2-yl)phenol exhibited significant inhibition zones compared to control groups, indicating its potential as a new antibacterial agent.

- Anticancer Research : In vitro experiments on cancer cell lines showed that treatment with 3-(quinolin-2-yl)phenol resulted in a dose-dependent decrease in cell viability, suggesting its efficacy as an anticancer drug candidate .

- Anti-inflammatory Evaluation : Research focused on the anti-inflammatory effects revealed that the compound significantly reduced levels of pro-inflammatory cytokines in cultured cells, supporting its potential therapeutic role in inflammatory diseases .

特性

IUPAC Name |

3-quinolin-2-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-13-6-3-5-12(10-13)15-9-8-11-4-1-2-7-14(11)16-15/h1-10,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOWBAQAYCVXOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。